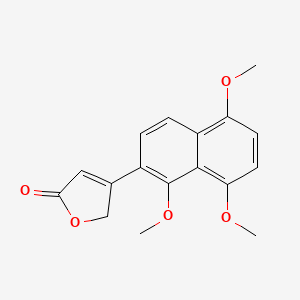
(4-Bromonaphthalen-1-yl)methyl prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromonaphthalen-1-yl)methyl prop-2-enoate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the 4-position of the naphthalene ring and a prop-2-enoate ester group attached to the methyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromonaphthalen-1-yl)methyl prop-2-enoate typically involves the esterification of (4-Bromonaphthalen-1-yl)methanol with prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor equipped with a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product. The crude product is then purified using techniques such as distillation or recrystallization to obtain the final compound.
化学反应分析
Types of Reactions
(4-Bromonaphthalen-1-yl)methyl prop-2-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles such as hydroxide ions or amines.
Addition Reactions: The prop-2-enoate group can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or primary amines are commonly used under basic conditions.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products such as (4-Hydroxynaphthalen-1-yl)methyl prop-2-enoate or (4-Aminonaphthalen-1-yl)methyl prop-2-enoate.
Addition Reactions: Products such as (4-Bromonaphthalen-1-yl)methyl 3-hydroxypropanoate.
Oxidation Reactions: Products such as (4-Bromonaphthalen-1-yl)methyl 2-oxoacetate.
科学研究应用
(4-Bromonaphthalen-1-yl)methyl prop-2-enoate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and liquid crystals.
Biological Studies: It is used in the study of biological processes and interactions due to its ability to interact with biomolecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
作用机制
The mechanism of action of (4-Bromonaphthalen-1-yl)methyl prop-2-enoate involves its interaction with specific molecular targets. The bromine atom in the naphthalene ring can form halogen bonds with electron-rich sites in biomolecules, while the prop-2-enoate group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (4-Chloronaphthalen-1-yl)methyl prop-2-enoate
- (4-Fluoronaphthalen-1-yl)methyl prop-2-enoate
- (4-Iodonaphthalen-1-yl)methyl prop-2-enoate
Uniqueness
(4-Bromonaphthalen-1-yl)methyl prop-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with other molecules, making it a valuable compound for specific applications in organic synthesis and material science.
属性
CAS 编号 |
918797-78-1 |
|---|---|
分子式 |
C14H11BrO2 |
分子量 |
291.14 g/mol |
IUPAC 名称 |
(4-bromonaphthalen-1-yl)methyl prop-2-enoate |
InChI |
InChI=1S/C14H11BrO2/c1-2-14(16)17-9-10-7-8-13(15)12-6-4-3-5-11(10)12/h2-8H,1,9H2 |
InChI 键 |
IZQMOLNXOPXHQV-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)OCC1=CC=C(C2=CC=CC=C12)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


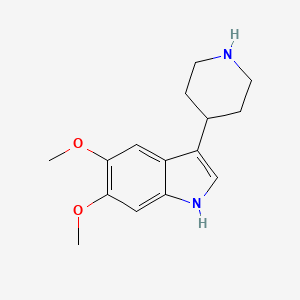

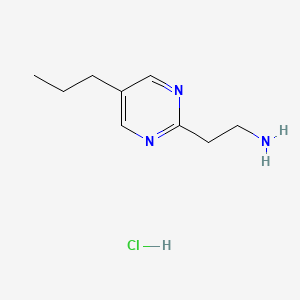
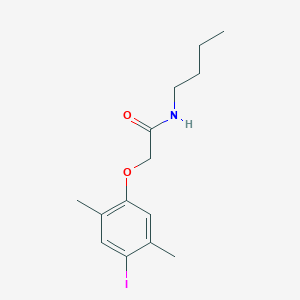
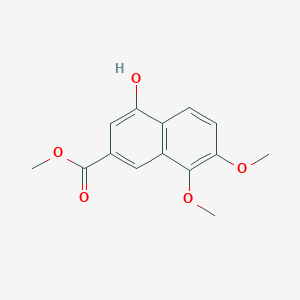
![6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate](/img/structure/B12633718.png)

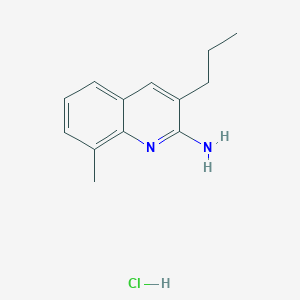
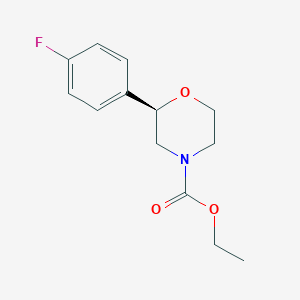


![(3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12633750.png)

